molecular formula C9H20Cl2N2O2 B3017327 Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride CAS No. 1803582-83-3

Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride

Cat. No.: B3017327
CAS No.: 1803582-83-3
M. Wt: 259.17
InChI Key: WLZSOQQYVJTIQK-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride (CAS No. 1803582-83-3) is a piperazine-derived compound with the molecular formula C₉H₂₀Cl₂N₂O₂ and a molecular weight of 259.18 g/mol . It features a methyl ester group at the propanoate moiety and a piperazine ring substituted with two methyl groups at the α-carbon, forming a sterically hindered tertiary amine. The dihydrochloride salt enhances its solubility in aqueous environments, a critical property for pharmaceutical or agrochemical applications . The compound is categorized under EN 300-153882 and is reported with a purity of 95% in commercial samples .

Properties

IUPAC Name

methyl 2-methyl-2-piperazin-1-ylpropanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-9(2,8(12)13-3)11-6-4-10-5-7-11;;/h10H,4-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZSOQQYVJTIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride typically involves the esterification of 2-methyl-2-(piperazin-1-yl)propanoic acid with methanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride is widely used in scientific research due to its potential biological activities. It is used in:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse pharmacological and chemical profiles depending on their substituents. Below is a comparative analysis of Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride and structurally related compounds:

Property This compound 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 2-(2-Chloroacetamido)-tert-butyl carboxylate Propanoate Ester (CAS 54034-47-8)
Molecular Formula C₉H₂₀Cl₂N₂O₂ C₂₆H₂₅N₃O₄ C₁₃H₂₀N₂O₂S C₁₂H₁₄O₃
Molecular Weight (g/mol) 259.18 ~443.50 (estimated) 268.38 206.24
CAS Number 1803582-83-3 180576-05-0 1512042-24-8 54034-47-8
Key Functional Groups Piperazine, methyl ester, dihydrochloride Piperazine, Fmoc-protected amine, carboxylic acid Chloroacetamido, tert-butyl ester Simple ester, no heterocyclic moiety
Solubility High (due to dihydrochloride salt) Moderate (carboxylic acid enhances polarity) Low (tert-butyl ester reduces polarity) Low (nonpolar ester)
Applications Pharmaceutical intermediate (inferred) Peptide synthesis (Fmoc protection) Agrochemical intermediate (inferred) Unspecified (likely industrial use)

Structural and Functional Insights:

Piperazine Core Modifications: The target compound’s piperazine ring is unsubstituted except for the methyl-propanoate branch, favoring compact molecular geometry. In contrast, the Fmoc-protected derivative () incorporates a bulky fluorenyl group, which sterically hinders reactivity but stabilizes the amine during peptide synthesis . The tert-butyl carboxylate analog () replaces the methyl ester with a chloroacetamido group, introducing electrophilic reactivity for nucleophilic substitution reactions .

Salt Form vs. Free Base: The dihydrochloride salt form of the target compound significantly improves water solubility compared to non-salt analogs like CAS 54034-47-8, a simple ester lacking ionic character .

Biological Relevance :

  • Piperazine derivatives with hydrophilic substituents (e.g., dihydrochloride salts) are more likely to exhibit oral bioavailability in drug formulations, whereas Fmoc-protected variants are restricted to solid-phase synthesis .

Biological Activity

Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural properties, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H19Cl2N2O2
  • Molecular Weight : 222.71 g/mol
  • CAS Number : 1803582-83-3

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with appropriate acylating agents under controlled conditions to ensure high yield and purity. Various solvents such as ethanol or methanol are often employed in the reaction process.

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties, particularly against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms that may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Properties

In vitro studies have suggested that this compound possesses antitumor activity. It has been evaluated for its effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells.

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly in relation to neurotransmitter systems. Preliminary findings indicate that it may interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Receptor Interactions : The compound may bind to specific receptors in the nervous system, modulating neurotransmitter release and signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, which could contribute to its antitumor and antimicrobial effects.
  • Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity and leading to cell death.

Case Studies and Experimental Results

A series of studies have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
AntimicrobialEffective against S. aureus with an MIC value of 32 µg/mL
AntitumorInduced apoptosis in HeLa cells with a reduction in viability by 50% at a concentration of 25 µM
NeuropharmacologyShowed significant binding affinity for serotonin receptors (5HT1A) with an IC50 value of 50 nM

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